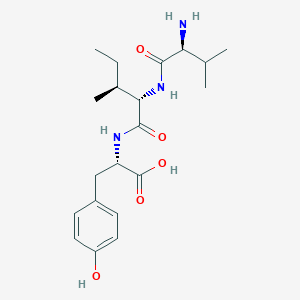
L-Tyrosine, L-valyl-L-isoleucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-valyl-L-isoleucyl- is a tripeptide composed of the amino acids L-tyrosine, L-valine, and L-isoleucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The combination of these amino acids can result in unique properties that are beneficial for specific biochemical and physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-valyl-L-isoleucyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Tyrosine, L-valyl-L-isoleucyl- may involve biotechnological approaches such as microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce the desired tripeptide. The fermentation process is optimized to maximize yield and purity, followed by downstream processing steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-valyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, which is a key intermediate in melanin biosynthesis.
Scientific Research Applications
L-Tyrosine, L-valyl-L-isoleucyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and degradation mechanisms.
Biology: The tripeptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component of peptide-based drugs.
Industry: The compound can be utilized in the production of bioactive peptides for use in nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-valyl-L-isoleucyl- involves its interaction with specific molecular targets such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. For example, it may inhibit angiotensin-converting enzyme (ACE), thereby regulating blood pressure. The pathways involved include the renin-angiotensin system and other signaling cascades that control physiological processes.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with ACE inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also found in fermented milk products.
L-Valyl-L-tyrosine: A dipeptide with distinct biochemical properties.
Uniqueness
L-Tyrosine, L-valyl-L-isoleucyl- is unique due to the specific combination of its constituent amino acids, which confer distinct structural and functional properties. The presence of L-tyrosine provides a reactive phenolic group, while L-valine and L-isoleucine contribute to the hydrophobic character and stability of the tripeptide.
Properties
CAS No. |
730960-51-7 |
|---|---|
Molecular Formula |
C20H31N3O5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-5-12(4)17(23-18(25)16(21)11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
BZWUSZGQOILYEU-STECZYCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
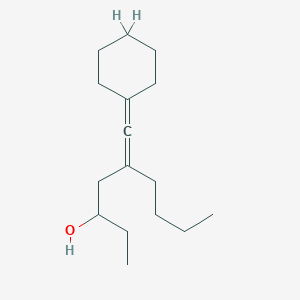
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
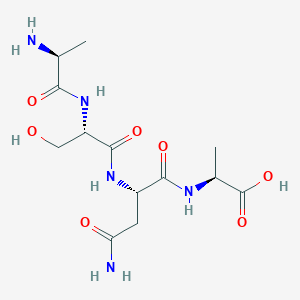

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
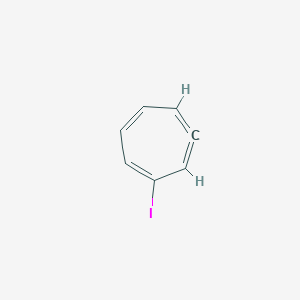
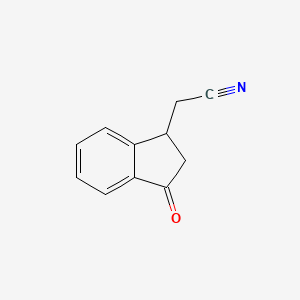
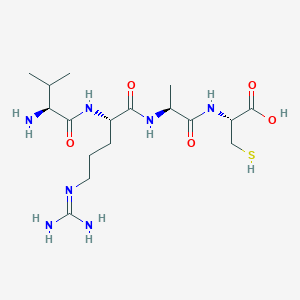
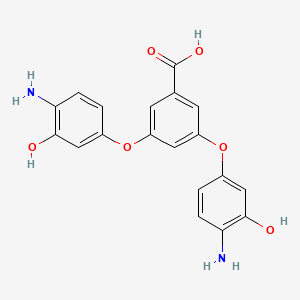
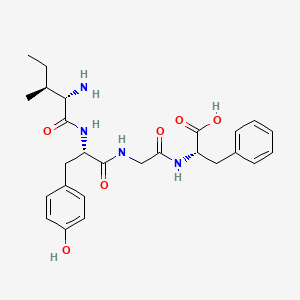
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
